molecular formula C31H32N4O2 B1678155 IK1 inhibitor PA-6

IK1 inhibitor PA-6

Katalognummer: B1678155
Molekulargewicht: 492.6 g/mol
InChI-Schlüssel: PETGITKEGWIZEL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

IK1-Inhibitor PA-6 ist ein Pentamidin-Analogon, das als selektiver und potenter Inhibitor des einwärtsgerichteten Gleichrichter-Kaliumstroms (IK1) wirkt, der von KIR2.x-Ionenkanälen getragen wird. Diese Verbindung hat ein erhebliches Potenzial für die Behandlung von Herzrhythmusstörungen, insbesondere Vorhofflimmern gezeigt .

Analyse Chemischer Reaktionen

Arten von Reaktionen: IK1-Inhibitor PA-6 unterliegt aufgrund seiner Struktur als Pentamidin-Analogon hauptsächlich Substitutionsreaktionen. Die Wechselwirkungen der Verbindung mit verschiedenen Reagenzien und Bedingungen sind darauf ausgelegt, ihre inhibitorischen Wirkungen auf KIR2.x-Ionenkanäle zu verstärken .

Häufige Reagenzien und Bedingungen: Häufige Reagenzien, die bei der Synthese und Modifikation von IK1-Inhibitor PA-6 verwendet werden, sind organische Lösungsmittel wie Dimethylsulfoxid (DMSO) und verschiedene Katalysatoren, die die Substitutionsreaktionen erleichtern. Die Bedingungen umfassen typischerweise kontrollierte Temperaturen und pH-Werte, um die Stabilität und Aktivität der Verbindung zu gewährleisten .

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus den Reaktionen mit IK1-Inhibitor PA-6 gebildet werden, sind typischerweise Derivate, die die Kernstruktur von Pentamidin beibehalten, jedoch eine verbesserte Selektivität und Potenz gegenüber KIR2.x-Ionenkanälen aufweisen .

Wissenschaftliche Forschungsanwendungen

Electrophysiological Effects

Cardiac Action Potential Modulation

PA-6 has been shown to prolong action potential duration in isolated cardiomyocytes. In experiments with canine adult-ventricular cardiomyocytes, PA-6 increased action potential duration by 8%, 26%, and 34% at concentrations of 50 nM, 100 nM, and 200 nM, respectively . In Langendorff-perfused guinea pig hearts, PA-6 significantly prolonged ventricular action potential duration from baseline values .

Refractoriness and Arrhythmia Risk

Research indicates that PA-6 affects ventricular refractoriness, increasing the effective refractory period (ERP). In isolated rat hearts, administration of PA-6 resulted in a significant increase in ERP from 34.8 ± 4.6 ms to 58.1 ± 14.7 ms (67% increase) at a concentration of 200 nmol/L . However, this effect raises concerns about the potential risk of ventricular arrhythmias, as some studies reported instances of ventricular fibrillation following PA-6 administration .

Therapeutic Potential

Atrial Fibrillation and Arrhythmia Treatment

Given its ability to modulate cardiac repolarization and conduction properties, PA-6 holds promise for treating atrial fibrillation and other arrhythmias. Its selective inhibition of IK1 may help stabilize cardiac rhythms without the broad side effects associated with less specific antiarrhythmic agents .

Research Applications Beyond Cardiology

PA-6's influence extends beyond cardiac applications; it has implications in various fields such as:

  • Cell Cycle Regulation : Studies suggest that PA-6 may impact cell cycle dynamics by modulating ion currents that are critical for cell proliferation .
  • Neuronal Signaling : The compound's effects on ion channels could also be explored in neurological contexts where KIR channels play a role in neuronal excitability .

Data Summary

Application Area Effect/Outcome Reference
Cardiac Action PotentialProlonged duration (up to 34%) at varying concentrations
Effective Refractory PeriodIncreased from 34.8 ms to 58.1 ms (67% increase)
Risk of Ventricular ArrhythmiaObserved instances post-administration
Potential for Atrial Fibrillation TreatmentSelective IK1 inhibition may stabilize rhythms

Case Studies

Study on Isolated Rat Hearts

In a controlled study involving isolated rat hearts, PA-6 was applied to assess its effects on action potential repolarization. The results demonstrated a significant prolongation of ventricular action potential duration and ERP, highlighting its potential as an antiarrhythmic agent while also indicating an increased risk for arrhythmias due to altered electrical properties of the heart .

Langendorff Perfusion Studies

Langendorff-perfused guinea pig hearts were utilized to further investigate the electrophysiological effects of PA-6. The findings corroborated earlier results regarding action potential prolongation and provided insights into the compound's mechanism of action through detailed voltage-clamp experiments .

Vergleich Mit ähnlichen Verbindungen

Biologische Aktivität

IK1 inhibitor PA-6 is a pharmacological agent that targets the inwardly rectifying potassium current (IK1), primarily conducted through Kir2.x channels. This compound has garnered attention for its potential therapeutic applications in treating cardiac arrhythmias, particularly atrial fibrillation. Understanding the biological activity of PA-6 involves examining its effects on cardiac action potentials, electrophysiological properties, and potential risks associated with its use.

PA-6 selectively inhibits IK1 currents, which play a crucial role in the repolarization phase of the cardiac action potential and stabilization of the resting membrane potential in cardiomyocytes. By blocking these currents, PA-6 alters cardiac electrical activity, which can have both therapeutic and adverse effects.

Electrophysiological Effects

A study conducted on isolated rat hearts demonstrated significant alterations in cardiac action potentials following administration of PA-6. Key findings include:

  • Prolongation of Ventricular Action Potential Duration : The application of 200 nmol/L PA-6 resulted in an increase in action potential duration at 90% repolarization from 41.8 ± 6.5 ms to 72.6 ± 21.1 ms (P < 0.01) .
  • Increased Effective Refractory Period (ERP) : The ventricular ERP increased from 34.8 ± 4.6 ms to 58.1 ± 14.7 ms (P < 0.01) .
  • Ventricular Arrhythmias : Notably, two out of six hearts exhibited ventricular fibrillation during the experiments, indicating a potential risk for arrhythmias when using PA-6 .

Dose-Response Relationship

The potency of PA-6 as an IK1 inhibitor is highlighted by its IC50 value, which ranges between 12-15 nM for Kir2.x currents . This high potency suggests that low concentrations can effectively modulate cardiac electrical activity.

Case Studies and Clinical Relevance

The implications of PA-6's biological activity extend to clinical scenarios involving atrial fibrillation and other arrhythmias:

  • Potential Therapeutic Use : Given its ability to prolong action potential duration and ERP, PA-6 may be beneficial in managing conditions characterized by rapid heart rates or irregular rhythms.
  • Risks of Arrhythmogenesis : The observed increase in beat-to-beat variability and incidence of ventricular fibrillation raises concerns about the safety profile of PA-6, necessitating careful monitoring during clinical use.

Comparative Analysis with Other Antiarrhythmic Agents

To contextualize the biological activity of PA-6, it is useful to compare it with other antiarrhythmic drugs:

DrugMechanismIC50 (nM)Main EffectsRisks
PA-6IK1 Inhibition12-15Prolongs action potential and ERPVentricular fibrillation
AmiodaroneMultiple ion channel inhibitionN/ABroad spectrum antiarrhythmic effectsThyroid dysfunction, pulmonary toxicity
DronedaronePotassium & sodium channel inhibitionN/AReduces incidence of atrial fibrillationTorsades de pointes risk

Eigenschaften

IUPAC Name

N'-[4-[5-[4-[[amino(phenyl)methylidene]amino]phenoxy]pentoxy]phenyl]benzenecarboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H32N4O2/c32-30(24-10-4-1-5-11-24)34-26-14-18-28(19-15-26)36-22-8-3-9-23-37-29-20-16-27(17-21-29)35-31(33)25-12-6-2-7-13-25/h1-2,4-7,10-21H,3,8-9,22-23H2,(H2,32,34)(H2,33,35)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PETGITKEGWIZEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=NC2=CC=C(C=C2)OCCCCCOC3=CC=C(C=C3)N=C(C4=CC=CC=C4)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H32N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
IK1 inhibitor PA-6
Reactant of Route 2
Reactant of Route 2
IK1 inhibitor PA-6
Reactant of Route 3
Reactant of Route 3
IK1 inhibitor PA-6
Reactant of Route 4
Reactant of Route 4
IK1 inhibitor PA-6
Reactant of Route 5
Reactant of Route 5
IK1 inhibitor PA-6
Reactant of Route 6
Reactant of Route 6
IK1 inhibitor PA-6

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.